molecular formula C10H15N B146146 4-tert-Butylaniline CAS No. 769-92-6

4-tert-Butylaniline

Cat. No. B146146
CAS RN: 769-92-6
M. Wt: 149.23 g/mol
InChI Key: WRDWWAVNELMWAM-UHFFFAOYSA-N
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Description

4-tert-Butylaniline is a chemical compound that is part of the aniline family, where the aniline nitrogen is bonded to a tert-butyl group. This structural modification imparts unique physical and chemical properties to the molecule, which can be exploited in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of compounds related to 4-tert-Butylaniline often involves multistep reactions and the use of tert-butyl groups to introduce steric bulk or to protect functional groups during the synthetic process. For instance, tert-butyl nitrite has been used as both an oxidant and a N1 synthon in a multicomponent reaction to form imidazoquinolines and imidazoisoquinolines through sequential C-N bond formations . Additionally, tert-butyl aminocarbonate, a novel compound, has been synthesized for the acylation of amines . The tert-butyl group has also been incorporated into amino acids for sensitive applications in 19F NMR, demonstrating its utility in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of 4-tert-Butylaniline derivatives is characterized by the presence of the bulky tert-butyl group, which can influence the molecule's conformation and reactivity. For example, the synthesis of 4'-tert-butyl-2,2':6',2''-terpyridine revealed that the tert-butyl group can prevent typical face-to-face π-interactions due to its steric bulk, leading to unique packing in the solid state .

Chemical Reactions Analysis

4-tert-Butylaniline and its derivatives participate in various chemical reactions. The tert-butyl group can act as a protecting group or a steric hindrance, affecting the course of the reaction. For example, the synthesis of tert-butyl 5-amino-4

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Useful Fragments in Drug Discovery : 4-tert-Butylaniline is used in synthesizing 2-amino-5-tert-butylpyridine, a fragment with improved physicochemical properties over 4-tert-butylaniline. This synthesis yields pharmaceutical compounds and their putative CYP-mediated oxidative metabolites, aiding in the elucidation of metabolic clearance processes (Thomson, Reilly, & Sandham, 2011).

  • Alkylation of Aniline for Chemical Production : Alkylation of aniline with methyl-tert-butyl ether (MTBE) and tert-butanol over solid acids produces tert-butylanilines, used in pharmaceuticals, pesticides, plastics, additives, and dyes. Solid acids, mainly heteropolyacids (HPAs) supported on clays, have been effective in this process, highlighting the versatility of 4-tert-butylaniline in chemical production (Yadav & Doshi, 2003).

Advanced Materials and Polymers

  • Development of Fluorescent and Electrochromic Materials : 4-tert-butylaniline is a precursor in the synthesis of polyamides with tert-butyltriphenylamine groups. These polyamides are used in the development of materials with unique optical properties, like strong UV-vis absorption and photoluminescence, as well as reversible oxidation redox couples (Hsiao, Liou, Kung, & Chang, 2010).

  • Synthesis of Aromatic Polyimides : A novel diamine synthesized from 2-tert-butylaniline leads to the creation of polyimides with enhanced solubility, light transparency, and thermal stability. These properties make such materials suitable for various high-performance applications (Li, Yi, Xu, Wu, Huang, & Yan, 2016).

Catalysis and Chemical Reactions

  • Catalytic Arylation and Alkenylation : 4-tert-butylaniline is used in catalytic arylation and alkenylation processes. These reactions highlight its potential in organic synthesis, particularly in forming C-C bonds via C-H bond activation (Sezen, Franz, & Sames, 2002).

  • Synthesis of Aromatic SNF-Compounds : The interaction of tert-butylanilines with various agents, followed by oxidation, leads to the creation of functionalized perfluorinated phenyl tert-butyl nitroxides. These compounds have potential applications in magnetic and electronic materials (Tretyakov et al., 2019).

Environmental and Biological Studies

  • Endocrine Disruption and Metabolic Changes in Aquatic Species : Studies have shown that 4-tert-butylphenol, a compound related to 4-tert-butylaniline, causes significant physiological changes in Cyprinus carpio, indicating potential environmental impacts of such compounds (Barse, Chakrabarti, Ghosh, Pal, & Jadhao, 2006).

Safety And Hazards

4-tert-Butylaniline is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and avoid breathing dust/fume/gas/mist/vapors/spray .

Relevant Papers

One relevant paper discusses the first introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems, leading to a series of structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives .

properties

IUPAC Name

4-tert-butylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDWWAVNELMWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048181
Record name 4-tert-Butylaniline
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Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butylaniline

CAS RN

769-92-6
Record name 4-tert-Butylaniline
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Record name p-tert-Butylaniline
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Record name 4-tert-Butylaniline
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Record name p-tert-butylaniline
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Record name P-TERT-BUTYLANILINE
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Synthesis routes and methods I

Procedure details

Absolute ethanol (20 ml) was added to 10% palladium on charcoal (0.2 g) in a Parr hydrogenation bottle (500 ml volume). 1-(1,1-Dimethylethyl)-4-nitrobenzene (50 g) in absolute ethanol (100 ml) was added. Hydrogen was admitted to the bottle and the mixture shaken at 60 psi over night. The catalyst was removed by filtration through Celite under nitrogen, the filtrate was reduced in vacuo and the residue distilled at 96° C./0.3 mm Hg to give 4-(1,1-dimethylethyl)benzenamine as an oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
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0 (± 1) mol
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reactant
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0.2 g
Type
catalyst
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20 mL
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solvent
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Synthesis routes and methods II

Procedure details

(CyPF-t-Bu)PdCl2 (7.30 mg, 1.00×10−2 mmol), LiNH2 (0.230 g, 10.0 mmol) and 4-t-butyl-1-bromobenzene (0.213 g, 1.00 mmol) were weighed into a 24 mL vial. DME (20.0 mL) was then added. The vial was sealed with a cap containing a PTFE septum, and the reaction mixture was stirred for 24 h at 80° C. The reaction mixture was allowed to cool to room temperature before pouring into ice water (20.0 mL). To this mixture was added HCl aqueous solution (10.0 mL, 1.0 M). The mixture was stirred at room temperature for 5 min and was then neutralized with a saturated solution of NaHCO3 (5.00-10.0 mL). After extraction with CH2Cl2 (3×20.0 mL), the organic layer was separated and dried over MgSO4. The solvent was evaporated, and the crude product isolated by eluting with hexane/ethyl acetate (80/20) to give 107.0 mg (72%) of 4-t-butylaniline as a pale yellow liquid.
[Compound]
Name
(CyPF-t-Bu)PdCl2
Quantity
7.3 mg
Type
reactant
Reaction Step One
Name
Quantity
0.23 g
Type
reactant
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Quantity
0.213 g
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reactant
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[Compound]
Name
PTFE
Quantity
0 (± 1) mol
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[Compound]
Name
ice water
Quantity
20 mL
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
reactant
Reaction Step Six
Quantity
7.5 (± 2.5) mL
Type
reactant
Reaction Step Seven
Name
Quantity
20 mL
Type
solvent
Reaction Step Eight
Yield
72%

Synthesis routes and methods III

Procedure details

While carbon tetrachloride was refluxed, fuming sulfuric acid was added dropwise to evolve phosgene. When the atmosphere in the apparatus was replaced sufficiently with phosgene, a 4-t-butylaniline toluene solution (containing 6.00 g of 4-t-butylaniline in 250 ml of toluene) was added dropwise and the temperature was gradually elevated to allow the reaction to proceed while the toluene was refluxed. Yield: 5.61 g (79.6%).
Quantity
0 (± 1) mol
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Name
4-t-butylaniline toluene
Quantity
250 mL
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reactant
Reaction Step Five
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0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

A mixture of 110 parts of ethyl N-(4-tert.-butyl-phenyl)-carbamate, 370 parts of aniline and 700 parts of ethanol is heated to 180° C. in an autoclave and kept at this temperature for 6 hours. The mixture is then subjected to fractional distillation under reduced pressure. 60 parts (80% of theory) of 4-tert.-butylaniline, of boiling point 93°-94° C./4 mbar, are obtained.
[Compound]
Name
110
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-tert-Butylaniline
Reactant of Route 2
4-tert-Butylaniline
Reactant of Route 3
4-tert-Butylaniline
Reactant of Route 4
4-tert-Butylaniline
Reactant of Route 5
Reactant of Route 5
4-tert-Butylaniline
Reactant of Route 6
4-tert-Butylaniline

Citations

For This Compound
642
Citations
AP Pivovarov, MG Kaplunov, IK Yakushchenko… - Russian chemical …, 2002 - Springer
Transfer of electronic excitation energy from the host material to guest molecules was studied taking the solid-phase system bis[N-(2-oxybenzylidene)-4-tert-butylaniline]zinc + 7-…
Number of citations: 18 link.springer.com
M Krzeszewski, M Tasior, M Grzybowski, DT Gryko - Org. Synth, 2021 - researchgate.net
… ) (Note 4) is dissolved in the solvent mixture, then 4-tertbutylaniline (9.0 g, 9.6 mL, 60 mmol, 2 equiv… A) Addition of 4-tert-butylaniline via a syringe into dissolved 4cyanobenzaldehyde. B) …
Number of citations: 5 www.researchgate.net
Y Miura, M Momoki, T Fuchikami, Y Teki… - The Journal of …, 1996 - ACS Publications
… The corresponding precursors 10 and 11 were prepared by the reaction of 2,4-di(phenyl-d 5 )-6-tert-butylaniline or 2,6-di(phenyl-d 5 )-4-tert-butylaniline with arenesulfenyl chlorides …
Number of citations: 23 pubs.acs.org
GD Yadav, NS Doshi - Journal of Molecular Catalysis A: Chemical, 2003 - Elsevier
… The selectivity to 2-tert-butylaniline (2-TBA) was more than 4-tert-butylaniline (4-TBA). Another interesting catalyst is a mixture of 10% FeCl 3 +10% AlCl 3 on K-10 but it gave only 41% …
Number of citations: 33 www.sciencedirect.com
SH Hsiao, YM Chang, HW Chen… - Journal of Polymer …, 2006 - Wiley Online Library
… -containing diamine monomer, 4,4′-diamino-4″-tert-butyltriphenylamine, was successfully synthesized by the cesium fluoride-mediated N,N-diarylation of 4-tert-butylaniline with 4-…
Number of citations: 133 onlinelibrary.wiley.com
SH Hsiao, GS Liou, YC Kung… - Journal of Polymer …, 2010 - Wiley Online Library
… -butyltriphenylamine (3f) (mp = 113–115 C) was prepared by the cesium fluoride-mediated aromatic nucleophilic substitution reaction of 4-fluoronitrobenzene with the 4-tert-butylaniline …
Number of citations: 32 onlinelibrary.wiley.com
M Weickenmeier, G Wenz, J Huff - Macromolecular rapid …, 1997 - Wiley Online Library
… and a solution of 0,306 g (2,05 mmol) 4-tert-butylaniline in 30 mL DMF was added and stirred for 2 d … The retentate was freezedried, 3,728 g (yield 62% based on 4-tert-butylaniline) of 4 …
Number of citations: 121 onlinelibrary.wiley.com
E Azim, JM Dupuy, JC Maurizis… - Journal of Labelled …, 1997 - Wiley Online Library
… Curtius rearrangement of the azido derivative 8 to 2-chloroethylisocyanate 9 in methylene dichloride followed by its nucleophilic addition to 4tert-butylaniline gave 4-tert-butyl-3-(2-…
M Brivio, NR Tas, MH Goedbloed, HJGE Gardeniers… - Lab on a Chip, 2005 - pubs.rsc.org
… The Schiff base reaction between 4-tert-butylaniline (1) and 4-tert-butylbenzaldehyde (2) in ethanol was carried out on-chip in the MALDI ionization chamber and the formed imine 3 …
Number of citations: 66 pubs.rsc.org
CG Thomson, J Reilly, DA Sandham - Bioorganic & medicinal chemistry …, 2011 - Elsevier
… and robust synthesis of the fragment, 2-amino-5-tert-butylpyridine, has been described, which has been shown to have improved physicochemical properties over 4-tert-butylaniline, …
Number of citations: 10 www.sciencedirect.com

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